An In-Depth Technical Guide to the Synthesis and Characterization of 6-Pyridin-2-ylpyridazin-3-ol
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Pyridin-2-ylpyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Pyridin-2-ylpyridazin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] This document details a robust synthetic protocol, in-depth characterization methodologies, and a discussion of the critical chemical principles underpinning these processes. Particular attention is given to the tautomeric nature of the title compound, a key feature influencing its chemical behavior and potential biological interactions.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including cardiovascular,[3] anti-inflammatory, analgesic,[3] anticancer,[3] and antimicrobial properties.[4] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. 6-Pyridin-2-ylpyridazin-3-ol, incorporating a pyridine ring, presents a unique scaffold for the development of novel therapeutic agents.
A crucial aspect of pyridazin-3-ol systems is their existence in a tautomeric equilibrium with the corresponding pyridazin-3(2H)-one form. This dynamic equilibrium between the enol (-ol) and keto (-one) forms can significantly influence the molecule's reactivity, polarity, and ability to form hydrogen bonds, all of which are critical determinants of its biological activity.
Synthetic Pathway: A Two-Step Approach
The synthesis of 6-Pyridin-2-ylpyridazin-3-ol is most effectively achieved through a two-step process commencing with the cyclocondensation of a suitable γ-keto acid with hydrazine, followed by a subsequent transformation. A common and versatile method for the formation of the pyridazinone ring involves the reaction of a γ-keto acid with hydrazine hydrate.[5]
Step 1: Synthesis of the Pyridazinone Core via Cyclocondensation
The initial and pivotal step is the formation of the pyridazinone ring. This is accomplished through the cyclocondensation reaction of a γ-keto acid with hydrazine hydrate. For the synthesis of a related compound, 6-methylpyridazin-3(2H)-one, levulinic acid (4-oxopentanoic acid) is reacted with hydrazine hydrate in ethanol.[3] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable pyridazinone ring.
Experimental Protocol: Synthesis of 6-Methylpyridazin-3(2H)-one (Illustrative)
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Materials:
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Levulinic acid (4-oxopentanoic acid)
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Hydrazine hydrate (80% solution)
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Ethanol
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-
Procedure:
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In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).
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To this solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise with stirring.
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Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
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After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.
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Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.[3]
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For the synthesis of the title compound, the analogous γ-keto acid, 3-oxo-3-(pyridin-2-yl)propanoic acid, would be the required starting material.
Step 2: Hydrolysis of a Halogenated Precursor
A highly effective method for introducing the hydroxyl group at the 3-position of the pyridazine ring is through the hydrolysis of a 3-chloro-pyridazine precursor. This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group. While a specific protocol for the hydrolysis of 3-chloro-6-(pyridin-2-yl)pyridazine was not found in the immediate search results, the general principle of hydrolyzing chloro-pyridazines is a well-established transformation. This can typically be achieved by heating the chloro-pyridazine in an aqueous acidic or basic solution.
Conceptual Protocol: Hydrolysis of 3-Chloro-6-(pyridin-2-yl)pyridazine
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Materials:
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3-Chloro-6-(pyridin-2-yl)pyridazine
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Aqueous sodium hydroxide or hydrochloric acid
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Suitable solvent (e.g., water, ethanol/water mixture)
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-
Procedure:
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Dissolve or suspend 3-chloro-6-(pyridin-2-yl)pyridazine in an appropriate solvent.
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Add a solution of sodium hydroxide (for basic hydrolysis) or hydrochloric acid (for acidic hydrolysis).
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize with acid or base, respectively, to precipitate the product.
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Collect the solid product by filtration, wash with water, and dry.
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Tautomerism: The Dual Identity of 6-Pyridin-2-ylpyridazin-3-ol
As previously mentioned, 6-Pyridin-2-ylpyridazin-3-ol exists in a tautomeric equilibrium with its keto form, 6-Pyridin-2-ylpyridazin-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. Both tautomers may be present in solution, and their relative populations can be investigated using spectroscopic techniques, particularly NMR spectroscopy.
Caption: Tautomeric equilibrium between the enol and keto forms.
Comprehensive Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of 6-Pyridin-2-ylpyridazin-3-ol. The spectra will likely show signals corresponding to both tautomeric forms if they coexist in the chosen NMR solvent.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | N-H (keto form) / O-H (enol form) |
| ~8.6 - 8.7 | d | 1H | Pyridine H6' |
| ~7.8 - 8.0 | m | 2H | Pyridine H4', Pyridazine H4 |
| ~7.3 - 7.5 | m | 2H | Pyridine H3', H5' |
| ~7.0 - 7.1 | d | 1H | Pyridazine H5 |
Note: Chemical shifts are approximate and will vary depending on the solvent and the position of the tautomeric equilibrium.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (keto form) |
| ~155 - 160 | C-OH (enol form) |
| ~150 - 155 | Pyridine C2' |
| ~148 - 150 | Pyridine C6' |
| ~137 - 140 | Pyridine C4' |
| ~130 - 135 | Pyridazine C6 |
| ~125 - 130 | Pyridazine C4 & C5 |
| ~120 - 125 | Pyridine C3' & C5' |
Note: The presence of two sets of signals for the pyridazinone ring carbons would be indicative of a tautomeric mixture. A complete assignment of ¹H and ¹³C NMR spectra for various pyridazin-3(2H)-one derivatives has been reported, providing a valuable reference for spectral interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 6-Pyridin-2-ylpyridazin-3-ol is expected to show characteristic absorption bands for both the keto and enol forms.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 - 3200 | Broad | O-H stretch | -OH (enol form) |
| ~3200 - 3000 | Medium | N-H stretch | -NH (keto form) |
| ~1650 - 1680 | Strong | C=O stretch | Carbonyl (keto form) |
| ~1600 - 1450 | Medium-Strong | C=C and C=N stretch | Aromatic rings |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-Pyridin-2-ylpyridazin-3-ol (C₉H₇N₃O), the expected molecular ion peak [M]⁺ would be at m/z 173.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 173 | [M]⁺ |
| 145 | [M - CO]⁺ |
| 117 | [M - CO - N₂]⁺ |
| 78 | [C₅H₄N]⁺ (pyridyl fragment) |
Experimental Workflow and Data Management
A systematic approach to the synthesis and characterization of 6-Pyridin-2-ylpyridazin-3-ol is crucial for reproducibility and data integrity. The following workflow diagram illustrates the key stages of the process.
Caption: Experimental workflow for synthesis and characterization.
Conclusion and Future Directions
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 6-Pyridin-2-ylpyridazin-3-ol. The described synthetic strategy, involving the formation of the pyridazinone core followed by hydrolysis of a halogenated intermediate, represents a viable route to this important heterocyclic compound. The detailed characterization plan, incorporating NMR, IR, and mass spectrometry, provides a robust framework for confirming the structure and purity of the final product.
Further research in this area could focus on the optimization of the synthetic protocol to improve yields and reduce reaction times. Additionally, a more in-depth investigation into the tautomeric equilibrium of 6-Pyridin-2-ylpyridazin-3-ol under various conditions would provide valuable insights into its chemical behavior. Given the diverse biological activities of the pyridazinone scaffold, the synthesis of a library of derivatives based on the title compound could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
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